N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
This compound features a fused pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, substituted at position 9 with a 4-methoxyphenyl group. Position 3 of the triazolo ring is linked via a thioether to an acetamide moiety, which is further substituted with a 3-acetylphenyl group. The thioacetamide bridge may facilitate interactions with biological targets, such as enzymes containing cysteine residues .
Properties
CAS No. |
1207017-83-1 |
|---|---|
Molecular Formula |
C24H20N6O3S |
Molecular Weight |
472.52 |
IUPAC Name |
N-(3-acetylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20N6O3S/c1-15(31)17-4-3-5-18(12-17)25-22(32)14-34-24-27-26-23-21-13-20(28-30(21)11-10-29(23)24)16-6-8-19(33-2)9-7-16/h3-13H,14H2,1-2H3,(H,25,32) |
InChI Key |
IXSJIYLXTPMDBF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrazolo-Triazolo-Pyrazine Derivatives
- N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide (CAS 1207055-82-0): Shares the same fused core but substitutes the 4-methoxyphenyl group with a 3,4-dimethylphenyl moiety.
- 3-[9-(2,5-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[2-(trifluoromethyl)benzyl]propanamide :
Triazolo-Pyridazine Analogs
- N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide :
Substituent Effects on Bioactivity
Electronic and Steric Effects
- 4-Methoxyphenyl vs. 4-Nitrophenyl : Methoxy groups enhance π-π stacking and reduce oxidative metabolism, whereas nitro groups increase reactivity but risk toxicity .
- Thioether vs. Oxo Bridges : Thioethers (as in the target compound) improve lipid solubility and may enhance membrane permeability compared to carbonyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
